5-Bromo-N1,3-dimethylbenzene-1,2-diamine

Catalog No.
S9081475
CAS No.
M.F
C8H11BrN2
M. Wt
215.09 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N1,3-dimethylbenzene-1,2-diamine

Product Name

5-Bromo-N1,3-dimethylbenzene-1,2-diamine

IUPAC Name

5-bromo-1-N,3-dimethylbenzene-1,2-diamine

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C8H11BrN2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,11H,10H2,1-2H3

InChI Key

MAJVZCZNMRBQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)NC)Br

5-Bromo-N1,3-dimethylbenzene-1,2-diamine is an organic compound characterized by its molecular formula C8H11BrN2C_8H_{11}BrN_2 and a molecular weight of approximately 215.1 g/mol. This compound features a benzene ring substituted with a bromine atom at the fifth position and two methyl groups at the first and third positions, along with two amino groups at the first and second positions of the benzene ring. The presence of these functional groups imparts unique chemical properties, making it a valuable compound in various chemical and biological applications.

  • Electrophilic Aromatic Substitution: The bromine atom and amino groups on the benzene ring enable this compound to undergo electrophilic aromatic substitution reactions, where electrophiles can replace the bromine or amino groups.
  • Oxidation and Reduction: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to various oxidized derivatives. Conversely, it can be reduced with agents like sodium borohydride or lithium aluminum hydride to yield different products.
  • Substitution Reactions: The bromine atom can be substituted by other functional groups through reactions with halogens, nitrating agents, or sulfonating agents .

Research indicates that 5-Bromo-N1,3-dimethylbenzene-1,2-diamine exhibits potential biological activities. Its unique structure allows it to interact with various biological targets, which may include:

  • Antimicrobial Properties: Some studies suggest that compounds with similar structures have exhibited antimicrobial activity.
  • Enzyme Interaction: The compound may serve as a probe in biochemical assays to study enzyme interactions due to its ability to form complexes with enzymes or receptors.
  • Pharmacological Potential: Its derivatives are being explored for their potential as therapeutic agents in medicinal chemistry.

The synthesis of 5-Bromo-N1,3-dimethylbenzene-1,2-diamine typically involves the following steps:

  • Bromination: The starting material, N1,3-dimethylbenzene-1,2-diamine, is subjected to bromination using bromine or a brominating agent in a suitable solvent (e.g., acetic acid). This reaction is often performed under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
  • Reaction Conditions: Optimal yields are achieved by conducting the reaction at room temperature or slightly elevated temperatures. Industrial production may involve multi-step processes with large-scale reactors to maximize efficiency and purity .

5-Bromo-N1,3-dimethylbenzene-1,2-diamine has diverse applications across several fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is investigated for its pharmacological properties and potential use in drug development.
  • Material Science: It is utilized in developing new materials with specific properties, including polymers and advanced composites.
  • Industrial Chemistry: The compound finds application in producing dyes, pigments, and other specialty chemicals .

Studies on 5-Bromo-N1,3-dimethylbenzene-1,2-diamine's interactions reveal its potential to form complexes with various biological molecules. Its reactivity due to the presence of both bromine and amino groups enhances its ability to participate in biochemical pathways. Further research is needed to elucidate its specific mechanisms of action and interaction profiles with different enzymes and receptors.

Several compounds share structural similarities with 5-Bromo-N1,3-dimethylbenzene-1,2-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
5-Bromo-N1-methylbenzene-1,2-diamineSimilar structure but has one methyl groupLess sterically hindered than 5-Bromo-N1,3-dimethyl
4-Bromo-N1-methylbenzene-1,2-diamineBromine at the fourth positionDifferent substitution pattern affecting reactivity
1,4-Dibromo-2,5-dimethylbenzeneTwo bromine atoms presentIncreased reactivity due to multiple electrophilic sites
N1,N3-Dimethylbenzene-1,2-diamineNo bromine substituentLacks halogen functionality affecting chemical behavior

Uniqueness

The uniqueness of 5-Bromo-N1,3-dimethylbenzene-1,2-diamine lies in its combination of both bromine and amino groups on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate for various

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

214.01056 g/mol

Monoisotopic Mass

214.01056 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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